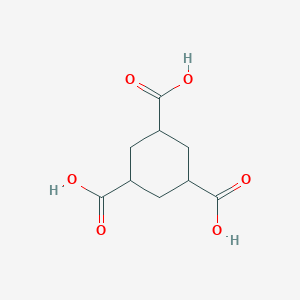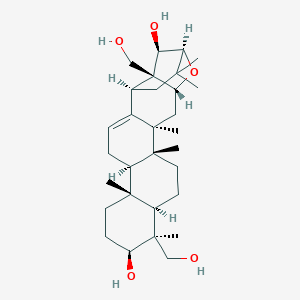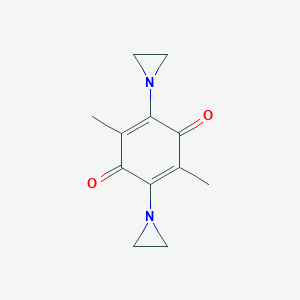
2,5-Dimethyl-3,6-diaziridinyl-1,4-benzoquinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-Dimethyl-3,6-diaziridinyl-1,4-benzoquinone (DDQ) is a synthetic compound that has been extensively used in scientific research. It is a powerful oxidizing agent that is commonly used in organic chemistry to perform a variety of oxidation reactions. DDQ is a highly reactive compound that can undergo various reactions, making it a versatile tool in the laboratory.
科学研究应用
2,5-Dimethyl-3,6-diaziridinyl-1,4-benzoquinone has been extensively used in scientific research due to its ability to perform a variety of oxidation reactions. It has been used in the synthesis of various organic compounds, such as quinones, ketones, and aldehydes. 2,5-Dimethyl-3,6-diaziridinyl-1,4-benzoquinone has also been used in the synthesis of natural products, such as steroids, terpenoids, and alkaloids. Additionally, 2,5-Dimethyl-3,6-diaziridinyl-1,4-benzoquinone has been used in the development of new drugs and pharmaceuticals.
作用机制
2,5-Dimethyl-3,6-diaziridinyl-1,4-benzoquinone acts as an oxidizing agent by accepting electrons from a substrate and transferring them to a co-oxidant. This process results in the formation of a radical cation intermediate, which can undergo various reactions depending on the substrate and co-oxidant used. 2,5-Dimethyl-3,6-diaziridinyl-1,4-benzoquinone can also undergo a single electron transfer (SET) reaction, which results in the formation of a radical anion intermediate. The radical cation and radical anion intermediates formed during the oxidation reactions are highly reactive and can undergo various reactions, such as rearrangement, cyclization, and fragmentation.
生化和生理效应
2,5-Dimethyl-3,6-diaziridinyl-1,4-benzoquinone has been shown to have various biochemical and physiological effects. It has been reported to induce oxidative stress in cells, which can lead to cell death. 2,5-Dimethyl-3,6-diaziridinyl-1,4-benzoquinone has also been shown to inhibit the activity of certain enzymes, such as cytochrome P450 enzymes, which are involved in drug metabolism. Additionally, 2,5-Dimethyl-3,6-diaziridinyl-1,4-benzoquinone has been shown to have anti-inflammatory and anti-tumor properties.
实验室实验的优点和局限性
2,5-Dimethyl-3,6-diaziridinyl-1,4-benzoquinone has several advantages as a laboratory reagent. It is a powerful oxidizing agent that can perform a variety of oxidation reactions. It is also relatively easy to handle and store. However, 2,5-Dimethyl-3,6-diaziridinyl-1,4-benzoquinone has several limitations. It is highly reactive and can be dangerous if not handled properly. It is also expensive and can be difficult to obtain in large quantities.
未来方向
There are several future directions for the use of 2,5-Dimethyl-3,6-diaziridinyl-1,4-benzoquinone in scientific research. One area of interest is the development of new synthetic methodologies using 2,5-Dimethyl-3,6-diaziridinyl-1,4-benzoquinone. Another area of interest is the use of 2,5-Dimethyl-3,6-diaziridinyl-1,4-benzoquinone in the synthesis of new drugs and pharmaceuticals. Additionally, the use of 2,5-Dimethyl-3,6-diaziridinyl-1,4-benzoquinone in the study of oxidative stress and its effects on cellular function is an area of ongoing research.
Conclusion
In conclusion, 2,5-Dimethyl-3,6-diaziridinyl-1,4-benzoquinone is a powerful oxidizing agent that has been extensively used in scientific research. It has a variety of applications in organic synthesis, drug development, and the study of oxidative stress. 2,5-Dimethyl-3,6-diaziridinyl-1,4-benzoquinone has several advantages and limitations as a laboratory reagent, and there are several future directions for its use in scientific research.
合成方法
2,5-Dimethyl-3,6-diaziridinyl-1,4-benzoquinone can be synthesized by reacting 2,5-dimethylhydroquinone with hydrazine hydrate in the presence of a strong acid catalyst. The resulting product is then oxidized with a strong oxidizing agent such as potassium permanganate or chromic acid to yield 2,5-Dimethyl-3,6-diaziridinyl-1,4-benzoquinone. The synthesis of 2,5-Dimethyl-3,6-diaziridinyl-1,4-benzoquinone is a complex process that requires careful handling of the reagents and reaction conditions to obtain a high yield of the product.
属性
CAS 编号 |
18735-47-2 |
|---|---|
产品名称 |
2,5-Dimethyl-3,6-diaziridinyl-1,4-benzoquinone |
分子式 |
C12H14N2O2 |
分子量 |
218.25 g/mol |
IUPAC 名称 |
2,5-bis(aziridin-1-yl)-3,6-dimethylcyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C12H14N2O2/c1-7-9(13-3-4-13)12(16)8(2)10(11(7)15)14-5-6-14/h3-6H2,1-2H3 |
InChI 键 |
IWVCOLOPRNYONP-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)C(=C(C1=O)N2CC2)C)N3CC3 |
规范 SMILES |
CC1=C(C(=O)C(=C(C1=O)N2CC2)C)N3CC3 |
其他 CAS 编号 |
18735-47-2 |
同义词 |
2,5-dimethyl-3,6-diaziridinyl-1,4-benzoquinone MeDZQ |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



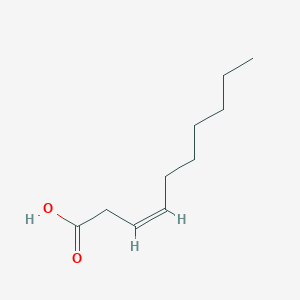
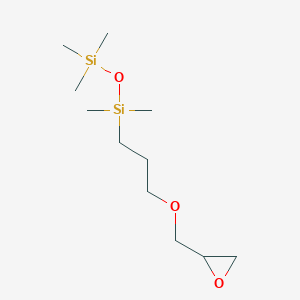
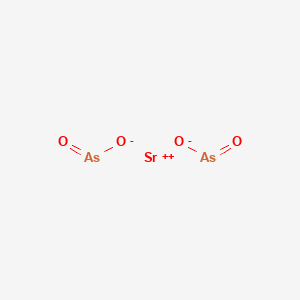
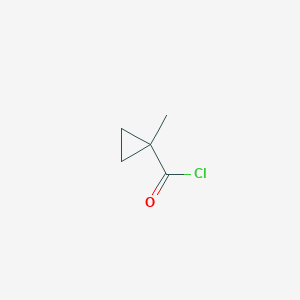
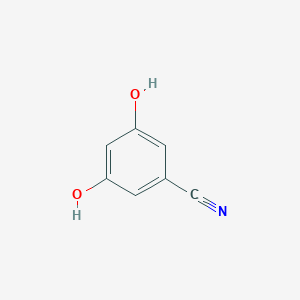
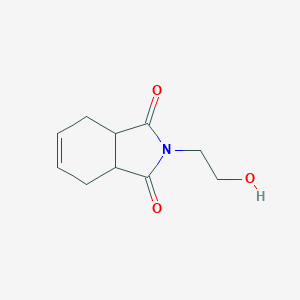
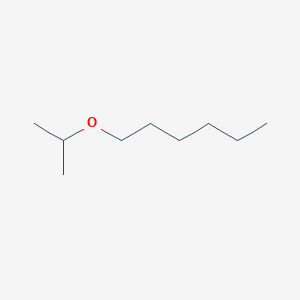

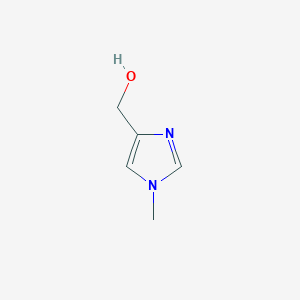

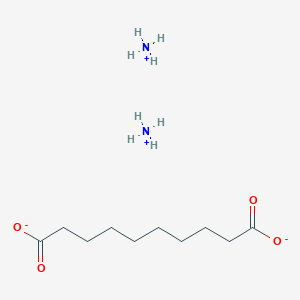
![Pyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B95381.png)
